molecular formula C15H19ClFNO3S B2358979 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2097903-47-2

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No. B2358979
CAS RN: 2097903-47-2
M. Wt: 347.83
InChI Key: KSBQPXQIGKOWMO-UHFFFAOYSA-N
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Description

“(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a chemical compound with the molecular formula C15H19ClFNO3S and a molecular weight of 347.83. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis and Crystallographic Analysis

The scientific research around (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone has primarily focused on its synthesis and crystallographic analysis. Huang et al. (2021) detailed the synthesis of boric acid ester intermediates that share structural similarities, emphasizing the importance of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry in confirming the structures of these compounds. They also utilized X-ray diffraction for crystallographic analysis, showing that the molecular structures optimized by density functional theory (DFT) are consistent with those determined by single crystal X-ray diffraction. This research highlights the compound's physicochemical properties through DFT analysis, including molecular electrostatic potential and frontier molecular orbitals, offering insights into its potential applications in various scientific fields (Huang et al., 2021).

Antiestrogenic Activity

Another significant area of research regarding related compounds involves their antiestrogenic activities. Jones et al. (1979) synthesized novel dihydronaphthalene isomers demonstrating potent antiestrogenic activity in rodent models through oral and subcutaneous administration. This research could provide foundational knowledge for developing therapies targeting estrogen receptor-positive cancers, showcasing the therapeutic potential of such compounds (Jones et al., 1979).

Organic Synthesis and Chemical Transformations

Research on compounds structurally similar to (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone also extends to their use in organic synthesis and chemical transformations. Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a related pyrrole derivative, emphasizing the economic benefits of this method for synthesizing pyrrole derivatives with good yields. This work underlines the compound's relevance in synthesizing heterocyclic compounds, which are crucial in pharmaceutical development and other areas of chemistry (Kaur & Kumar, 2018).

properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-5-4-10(17)8-13(12)16/h4-5,8,11H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQPXQIGKOWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone

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